Benzo Fast Bordeaux 6BL
Description
However, based on nomenclature similarities and structural analogs described in the evidence, it is likely conflated with 6-(2-aminopropyl)benzofuran (6-APB), a benzofuran derivative commonly marketed under names like Benzo Fury . This compound belongs to the substituted benzofuran class and shares structural and pharmacological similarities with amphetamine-derived empathogens such as MDA (3,4-methylenedioxyamphetamine) and MDMA (3,4-methylenedioxymethamphetamine).
It is typically sold as tablets, capsules, or powders and is consumed orally, with effects including euphoria, heightened empathy, energy, and hallucinations. However, its use is associated with significant cardiovascular and neurological risks, including tachycardia, hypertension, and anxiety . In the UK, 6-APB was classified as a Class B drug in 2013, prohibiting its manufacture, import, or sale .
Properties
CAS No. |
5873-17-6 |
|---|---|
Molecular Formula |
C24H19N5NaO5S+ |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
sodium;7-acetamido-4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H19N5O5S.Na/c1-15(30)25-20-11-12-21-16(13-20)14-22(35(32,33)34)23(24(21)31)29-28-19-9-7-18(8-10-19)27-26-17-5-3-2-4-6-17;/h2-14,31H,1H3,(H,25,30)(H,32,33,34);/q;+1 |
InChI Key |
IAMKUDRGQJGWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo Fast Bordeaux 6BL involves the diazotization of aniline derivatives followed by coupling with naphthol derivatives. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid being common reagents for the diazotization step. The coupling reaction is then carried out in an alkaline medium .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The dye is then isolated and purified through filtration and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Benzo Fast Bordeaux 6BL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Oxidized products vary based on the specific conditions but can include quinones and other aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Benzo Fast Bordeaux 6BL has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics
Mechanism of Action
The mechanism of action of Benzo Fast Bordeaux 6BL involves its interaction with specific molecular targets. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 6-APB (Benzo Fury) are compared below with structurally or functionally related compounds, including 5-APB , MDA , MDMA , D2PM , and caffeine . Key differences in chemical class, effects, duration, and legal status are highlighted.
Table 1: Comparative Analysis of 6-APB and Analogous Compounds
| Compound | Chemical Class | Primary Effects | Duration (Hours) | Legal Status (UK) | Common Forms |
|---|---|---|---|---|---|
| 6-APB | Benzofuran derivative | Euphoria, empathy, energy, hallucinations | 4–14+ | Class B | Tablets, powder |
| 5-APB | Benzofuran derivative | Similar to 6-APB (poorly studied) | Not specified | Likely Class B | Tablets, powder |
| MDA | Amphetamine derivative | Stimulant, hallucinogenic, serotonergic effects | 6–8 | Class A | Tablets, capsules |
| MDMA | Amphetamine derivative | Empathogenic, stimulant, serotonergic release | 3–6 | Class A | Ecstasy tablets |
| D2PM | Piperazine derivative | Stimulant (often adulterant in Benzo Fury) | Not specified | Unclassified | Powder, capsules |
| Caffeine | Xanthine alkaloid | Mild stimulant, alertness | 3–5 | Legal | Beverages, tablets |
Key Findings:
Structural Similarities: 6-APB and 5-APB are structural isomers, differing only in the position of the aminopropyl side chain on the benzofuran ring. Standard analytical methods cannot distinguish between them . Both 6-APB and MDA share a methylenedioxy group, which enhances serotonin receptor affinity. However, 6-APB lacks the amphetamine backbone, reducing its dopamine reuptake inhibition compared to MDA or MDMA .
Pharmacological Effects: 6-APB vs. MDA/MDMA: While 6-APB mimics MDA’s hallucinogenic and stimulant effects, users report less redosing compulsion and a longer duration (up to 14+ hours) . Adulterants: Up to 30% of Benzo Fury products contain non-psychoactive substances like caffeine or synthetic stimulants (e.g., D2PM), altering risk profiles .
Legal and Safety Profiles :
- 6-APB’s Class B status in the UK contrasts with MDA/MDMA’s stricter Class A classification, reflecting perceived lower harm—though clinical data on long-term toxicity remain scarce .
- Cardiovascular risks (e.g., tachycardia, hypertension) are common across 6-APB, MDA, and MDMA due to adrenergic stimulation .
Market Variability :
- 6-APB is sold at £10 per capsule or £36/g in powder form, comparable to mid-tier MDMA pricing. Adulterated products (e.g., caffeine mixtures) are cheaper but pose unpredictable health risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
